molecular formula C12H8N4O7 B11987431 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide CAS No. 37962-27-9

5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide

Cat. No.: B11987431
CAS No.: 37962-27-9
M. Wt: 320.21 g/mol
InChI Key: IUTJYHSRMXYBAA-NYNQDTEKSA-N
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Description

5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide: is a chemical compound with the molecular formula C12H8N4O7 and a molecular weight of 320.22 g/mol . It is characterized by the presence of nitro groups and furan rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide typically involves the reaction of 5-nitro-2-furanacrylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization, to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. The presence of nitro groups is known to contribute to the antimicrobial activity of related compounds .

Medicine: In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents, particularly in the treatment of bacterial infections .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to the disruption of cellular processes. This mechanism is similar to that of other nitro-containing antimicrobial agents .

Comparison with Similar Compounds

Uniqueness: 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide is unique due to its specific combination of nitro groups and furan rings, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

37962-27-9

Molecular Formula

C12H8N4O7

Molecular Weight

320.21 g/mol

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]prop-2-enamide

InChI

InChI=1S/C12H8N4O7/c17-10(4-1-8-2-5-11(22-8)15(18)19)14-13-7-9-3-6-12(23-9)16(20)21/h1-7H,(H,14,17)/b4-1+,13-7+

InChI Key

IUTJYHSRMXYBAA-NYNQDTEKSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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